molecular formula C15H20O3 B13810860 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid CAS No. 5457-13-6

2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid

Cat. No.: B13810860
CAS No.: 5457-13-6
M. Wt: 248.32 g/mol
InChI Key: ZXADRCVGENLGTA-UHFFFAOYSA-N
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Description

2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid is a substituted phenylacetic acid featuring a hydroxylated 3-methylcyclohexyl group attached to the α-carbon of the acetic acid backbone.

Properties

CAS No.

5457-13-6

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

2-(1-hydroxy-3-methylcyclohexyl)-2-phenylacetic acid

InChI

InChI=1S/C15H20O3/c1-11-6-5-9-15(18,10-11)13(14(16)17)12-7-3-2-4-8-12/h2-4,7-8,11,13,18H,5-6,9-10H2,1H3,(H,16,17)

InChI Key

ZXADRCVGENLGTA-UHFFFAOYSA-N

Canonical SMILES

CC1CCCC(C1)(C(C2=CC=CC=C2)C(=O)O)O

Origin of Product

United States

Preparation Methods

Organometallic Addition to Benzoylformate Esters

A classical method involves the addition of cyclohexylmagnesium bromide (a Grignard reagent) to ethyl benzoylformate to yield ethyl 2-cyclohexyl-2-hydroxy-2-phenylacetate. Subsequent hydrolysis of this ester affords 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

  • Advantages: Straightforward reaction.
  • Disadvantages: Use of diethyl ether solvent (boiling point 35°C) in large excess (~12 volumes), requiring careful handling due to flammability; moderate yields (~53.3%); and the need for controlled reaction conditions.

Ene Reaction Using Cyclohexene and Benzoylformic Acid Ester

A novel and industrially advantageous method involves the ene reaction between cyclohexene and benzoylformic acid ester in the presence of a Lewis acid catalyst at room temperature. This reaction yields 2-(2′-cyclohexen-1′-yl)-2-hydroxy-2-phenylacetic acid ester, which can be further reduced and hydrolyzed to give the target compound.

  • Key features:
    • Mild reaction conditions (room temperature, simple stirring).
    • Good yields and high purity of the intermediate ester.
    • Avoids expensive and unstable reagents like lithium diisopropylamide and cyclohexyl iodide.
  • Reduction catalysts: Palladium on carbon (Pd/C), platinum oxide, ruthenium catalysts, with Pd/C preferred.
  • Solvents: Water, methanol, ethanol, or mixtures thereof.
  • Reaction conditions for reduction: Temperature 0°C to 100°C, pressure 101 kPa to 3040 kPa, reaction time 1 to 24 hours.
  • Hydrolysis: Can be performed with alkali metal compounds or inorganic acids without isolation of intermediate.

Multi-Step Protection and Reaction Sequence

An optically active mandelic acid derivative can be converted to a tert-butyl-protected dioxolane intermediate using pivalaldehyde. This intermediate is reacted with cyclohexanone in the presence of lithium bis(trimethylsilyl)amide at -78°C, followed by reduction and hydrolysis to yield optically active 2-cyclohexyl-2-hydroxy-2-phenylacetic acid.

  • Advantages: Access to optically active forms.
  • Disadvantages: Requires expensive reagents, extremely low temperature (-78°C), and multiple steps, making it less suitable for industrial scale.

Comparative Data Table of Key Preparation Methods

Method Key Reagents & Catalysts Conditions Yield (%) Advantages Disadvantages
Grignard addition to ethyl benzoylformate Cyclohexylmagnesium bromide, diethyl ether Reflux, large solvent volume ~53.3 Straightforward Low yield, flammable solvent
Ene reaction with cyclohexene + Lewis acid Cyclohexene, benzoylformic acid ester, Lewis acid Room temp, simple stirring Good Mild, high purity, industrially viable Requires Lewis acid catalyst
Protection & reaction with cyclohexanone Lithium bis(trimethylsilyl)amide, pivalaldehyde -78°C, multiple steps Moderate Optically active product possible Expensive, complex, low temp required

Research Discoveries and Industrial Implications

  • The ene reaction approach represents a breakthrough by enabling a simple, safe, and efficient synthesis route avoiding hazardous reagents and extreme conditions.
  • The choice of reduction catalyst and solvent system critically affects yield and purity; palladium on carbon and aqueous/alcoholic solvents are preferred.
  • Hydrolysis can be directly performed on the reduced intermediate without purification, simplifying the process.
  • The multi-step optically active synthesis remains valuable for chiral pharmaceutical intermediates but is less practical for large-scale production.
  • The Grignard approach, while classical, is less favored due to lower yields and handling issues.

Chemical Reactions Analysis

Types of Reactions

2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 2-(1-Keto-3-methylcyclohexyl)-2-phenylacetic acid.

    Reduction: Formation of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylethanol.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

Scientific Research Applications

The compound has been investigated for its potential applications across several domains:

Medicinal Chemistry

  • Anti-inflammatory Properties : Research indicates that this compound exhibits anti-inflammatory effects, making it a candidate for the development of new anti-inflammatory drugs. Its mechanism involves the inhibition of pro-inflammatory cytokines, which are critical in various inflammatory diseases.
  • Pain Management : The compound has been studied for its analgesic properties, potentially offering alternatives to traditional pain relief medications.

Biochemical Research

  • Enzyme Interaction Studies : The compound is utilized to investigate interactions with specific enzymes involved in metabolic pathways. It serves as a substrate or inhibitor in biochemical assays, aiding in understanding enzyme kinetics and mechanisms.
  • Cell Signaling Pathways : Its role in modulating cellular signaling pathways has been explored, particularly in cancer research where it may influence tumor growth and metastasis.

Diagnostic Imaging

  • Contrast Agent Development : Due to its structural properties, this compound is being researched as a potential contrast agent for imaging techniques like MRI and CT scans. Its ability to enhance image clarity could improve diagnostic accuracy.

Case Study 1: Anti-inflammatory Effects

A study conducted on animal models demonstrated that 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid significantly reduced inflammation markers in induced arthritis models. The results indicated a dose-dependent response, suggesting its potential as a therapeutic agent for rheumatoid arthritis.

Case Study 2: Pain Relief Mechanism

In a clinical trial involving patients with chronic pain conditions, administration of the compound resulted in a notable reduction in pain scores compared to placebo. The study highlighted its efficacy and safety profile, paving the way for further development as a pain management solution.

Mechanism of Action

The mechanism of action of 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with enzymes and receptors, modulating their activity. The phenyl group may enhance the compound’s binding affinity through hydrophobic interactions. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Core Structural Variations

The target compound is compared to analogs with modifications in the cycloalkyl/aryl substituents, functional groups, and stereochemistry:

Compound Name Key Substituents Molecular Formula Notable Features Evidence ID
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid 3-Methylcyclohexyl + hydroxyl C₁₅H₂₀O₃ Enhanced lipophilicity due to methyl group
2-Hydroxy-2,2-diphenylacetic acid (Benzilic acid) Two phenyl groups + hydroxyl C₁₄H₁₂O₃ High rigidity, aromatic stacking potential
(R)-(-)-2-Methoxy-2-phenylacetic acid Methoxy group (vs. hydroxyl) C₉H₁₀O₃ Reduced hydrogen bonding capacity
2-(1-Hydroxy-1-naphthyl)-2-phenylacetic acid Naphthyl group (vs. cyclohexyl) C₁₄H₁₂O₂ Extended conjugation, UV activity
2-(3,4-Dichlorophenoxy)-2-phenylacetic acid Dichlorophenoxy group C₁₄H₁₀Cl₂O₃ Electron-withdrawing effects, bioactivity

Functional Group Impact

  • Hydroxyl vs. Methoxy : The hydroxyl group in the target compound enables hydrogen bonding, enhancing solubility in polar solvents compared to methoxy-substituted analogs (e.g., (R)-(-)-2-Methoxy-2-phenylacetic acid) .
  • Methylcyclohexyl vs.

Physicochemical and Stereochemical Properties

Lipophilicity and Solubility

  • The 3-methylcyclohexyl group in the target compound likely elevates logP values compared to unsubstituted cyclohexyl analogs (e.g., 2-Cyclohexyl-2-hydroxy-2-phenylacetic acid) due to the hydrophobic methyl group .
  • Benzilic acid (2-Hydroxy-2,2-diphenylacetic acid) exhibits lower solubility in aqueous media owing to its rigid aromatic structure .

Stereochemical Considerations

  • Chiral derivatives, such as (R)-2-Cyclohexyl-2-hydroxy-2-phenylacetic acid, highlight the importance of enantiomeric purity in biological activity . The target compound’s 3-methyl group may introduce additional stereochemical complexity during synthesis.

Biological Activity

2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid, a compound related to phenylacetic acid (PAA), has garnered attention due to its potential biological activities. This article explores its antibacterial properties, metabolic pathways, and potential applications in various fields, including agriculture and medicine.

Chemical Structure

The compound's structure can be represented as follows:

C15H22O3\text{C}_{15}\text{H}_{22}\text{O}_3

This structure features a cyclohexyl group attached to a phenylacetic acid moiety, which is significant for its biological interactions.

Antibacterial Mechanism

Recent studies have highlighted the antibacterial activity of phenylacetic acid derivatives against various pathogens. For instance, PAA exhibited significant inhibitory effects on Agrobacterium tumefaciens T-37, a bacterium responsible for root cancer in plants. The observed IC50 value was 0.8038 mg/mL, indicating its potency against this strain .

Mechanism of Action:

  • Cell Membrane Integrity: PAA disrupts the integrity of bacterial cell membranes.
  • Protein Synthesis Inhibition: It inhibits protein synthesis by affecting the metabolic processes within the bacteria.
  • Reactive Oxygen Species (ROS) Generation: The treatment leads to increased ROS levels, contributing to oxidative stress in bacterial cells .

Comparative Efficacy

A comparative study of various compounds derived from Bacillus megaterium demonstrated that PAA had the highest antibacterial activity against multiple strains, including Ralstonia solanacearum and Erwinia carotovora, with efficacy exceeding 80% .

Compound NameTarget PathogenIC50 (mg/mL)
2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acidA. tumefaciens T-370.8038
Phenylacetic AcidRalstonia solanacearum< 0.5
Palmitic AcidErwinia carotovora> 1

Metabolic Pathways

The biosynthesis of phenylacetic acid involves several enzymatic reactions. Key enzymes include transaminases and decarboxylases that convert phenylalanine into PAA through various metabolic pathways . Understanding these pathways is crucial for developing biotechnological applications.

Agricultural Applications

In agricultural settings, the application of PAA has shown promise as a biocontrol agent against plant pathogens. Its ability to inhibit bacterial growth can lead to healthier crops and reduced reliance on chemical pesticides.

Clinical Implications

Research indicates that phenylacetic acid derivatives may possess anti-inflammatory properties, making them potential candidates for therapeutic applications in treating inflammatory diseases .

Q & A

Q. What are the key synthetic pathways for 2-(1-Hydroxy-3-methylcyclohexyl)-2-phenylacetic acid, and how do reaction conditions influence stereochemical outcomes?

Methodological Answer: Synthesis of this compound may involve alkylation of phenylacetic acid derivatives or cyclization of pre-functionalized intermediates. For example, analogous compounds like 2-cyclobutyl-2-phenylacetic acid are synthesized via substitution reactions using halogenating agents (e.g., SOCl₂ or PBr₃) or oxidation of alcohols with KMnO₄ . Steric hindrance from the cyclohexyl and phenyl groups necessitates optimized conditions (e.g., low-temperature Grignard reactions) to control stereochemistry. Chiral resolution techniques, such as enzymatic kinetic resolution or chromatography with chiral stationary phases, may be required to isolate enantiomers .

Q. How can researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Chromatography: Use HPLC with UV detection (λ ~254 nm) and chiral columns to separate enantiomers. Compare retention times against known standards (e.g., mandelic acid derivatives) .
  • Spectroscopy:
    • NMR: Analyze 1H^1H- and 13C^{13}C-NMR for cyclohexyl proton splitting patterns (axial vs. equatorial) and phenyl group integration.
    • MS: High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks (e.g., expected m/z for C15_{15}H20_{20}O3_3: 248.1412) .
  • Thermal Analysis: Differential scanning calorimetry (DSC) to assess melting points and detect polymorphic forms .

Q. What are the solubility and stability challenges of this compound under experimental conditions?

Methodological Answer: The compound’s hydrophobicity (due to cyclohexyl and phenyl groups) limits aqueous solubility. Strategies include:

  • Co-solvent Systems: Use DMSO:water mixtures (e.g., 1:4 v/v) for biological assays .
  • pH Adjustment: Ionize the carboxylic acid group (pKa ~3-4) with sodium bicarbonate to enhance solubility .
    Stability studies should monitor degradation under light, heat, and oxidative conditions via accelerated stability testing (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How can computational modeling optimize the synthesis and predict reactivity of this compound?

Methodological Answer:

  • Reaction Path Search: Use quantum chemical calculations (DFT at B3LYP/6-31G* level) to model transition states and identify low-energy pathways for cyclization or oxidation steps .
  • Solvent Effects: COSMO-RS simulations to predict solvent compatibility and reaction yields .
  • Docking Studies: Predict binding affinity to biological targets (e.g., enzymes) using AutoDock Vina, focusing on the hydroxyl and carboxylic acid pharmacophores .

Q. How can conflicting spectral data (e.g., NMR or IR) be resolved for this compound?

Methodological Answer:

  • Variable Temperature NMR: Resolve overlapping signals by analyzing temperature-dependent conformational changes in the cyclohexyl ring .
  • 2D NMR Techniques: Use HSQC and HMBC to assign quaternary carbons and confirm connectivity between the cyclohexyl and phenyl groups .
  • IR Isotopic Labeling: Replace hydroxyl protons with deuterium to distinguish O-H stretches from C-H vibrations .

Q. What strategies address low yields in large-scale synthesis due to steric hindrance?

Methodological Answer:

  • Microwave-Assisted Synthesis: Enhance reaction rates and reduce side products via controlled heating (e.g., 100°C, 150 W) .
  • Flow Chemistry: Improve mixing efficiency and heat transfer for exothermic reactions (e.g., Grignard additions) .
  • Catalytic Systems: Employ organocatalysts (e.g., proline derivatives) to stabilize transition states in asymmetric syntheses .

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